molecular formula C18H20N2O B2499969 2-Ethyl-1-(3-phenoxypropyl)benzimidazole CAS No. 615279-37-3

2-Ethyl-1-(3-phenoxypropyl)benzimidazole

Cat. No.: B2499969
CAS No.: 615279-37-3
M. Wt: 280.371
InChI Key: DEVIJAXYGJDTAN-UHFFFAOYSA-N
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Description

2-Ethyl-1-(3-phenoxypropyl)benzimidazole is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.371. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

One of the primary research applications of 2-Ethyl-1-(3-phenoxypropyl)benzimidazole derivatives is their antimicrobial activity. The synthesis and characterization of benzimidazole derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that certain benzimidazole compounds possess potent activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017). These findings suggest the potential of this compound derivatives in developing new antimicrobial agents.

Antitubercular Activity

Another significant application of this compound is in the treatment of tuberculosis. A study evaluated the antitubercular activity of phenoxyalkylbenzimidazole derivatives, finding compounds with submicromolar activity against Mycobacterium tuberculosis. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 52 nM without being cytotoxic to eukaryotic cells, highlighting its selectivity for M. tuberculosis over other bacterial species (Chandrasekera et al., 2015). This research indicates the potential of this compound derivatives as promising antitubercular agents.

DNA Interaction and Cytotoxicity

The interaction of benzimidazole derivatives with DNA and their subsequent effects on cellular processes have been extensively studied. A series of benzimidazole compounds showed the ability to bind DNA through an intercalative mode, inducing cellular DNA lesions and demonstrating cytotoxicity against various cancer cell lines, such as human lung, breast, and cervical cancer cells. This suggests their potential application in cancer therapy (Paul et al., 2015).

DNA Topoisomerase Inhibition

Benzimidazole derivatives have also been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. Such inhibitors can disrupt the DNA replication process in cancer cells, making them a target for anticancer drug development (Alpan et al., 2007).

Future Directions

The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . The design and synthesis of potent benzimidazole derivatives via scaffold hybridization and evaluating their antiproliferative and proapoptotic activity against breast and lung cancer cell lines are some of the future directions .

Properties

IUPAC Name

2-ethyl-1-(3-phenoxypropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-2-18-19-16-11-6-7-12-17(16)20(18)13-8-14-21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVIJAXYGJDTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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